molecular formula C19H15BrF3N5OS B11566215 N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11566215
M. Wt: 498.3 g/mol
InChI Key: BCRZYYDVHJLWNI-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities. The compound’s structure includes a triazole ring fused with a thiadiazine ring, along with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H15BrF3N5OS

Molecular Weight

498.3 g/mol

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H15BrF3N5OS/c1-10-25-26-18-28(10)27-15(11-5-3-2-4-6-11)16(30-18)17(29)24-14-8-7-12(20)9-13(14)19(21,22)23/h2-9,15-16,27H,1H3,(H,24,29)

InChI Key

BCRZYYDVHJLWNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)Br)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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